molecular formula C18H20N2S B156362 Methdilazine CAS No. 1982-37-2

Methdilazine

Cat. No.: B156362
CAS No.: 1982-37-2
M. Wt: 296.4 g/mol
InChI Key: HTMIBDQKFHUPSX-UHFFFAOYSA-N
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Properties

IUPAC Name

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMIBDQKFHUPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Record name METHDILAZINE
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Related CAS

1229-35-2 (hydrochloride)
Record name Methdilazine [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6023282
Record name Methdilazine
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals. (NTP, 1992), Solid
Record name METHDILAZINE
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Record name Methdilazine
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Solubility

1.47e-02 g/L
Record name Methdilazine
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Record name Methdilazine
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Mechanism of Action

Methdilazine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Record name Methdilazine
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CAS No.

1982-37-2
Record name METHDILAZINE
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Record name Methdilazine
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Record name Methdilazine [USP:INN:BAN]
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Record name Methdilazine
Source DrugBank
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Record name Methdilazine
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Record name Methdilazine
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Record name METHDILAZINE
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Record name Methdilazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 to 190 °F (NTP, 1992), 87-88 °C, 87 - 88 °C
Record name METHDILAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20599
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methdilazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00902
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methdilazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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